molecular formula C9H13NO B15350506 N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B15350506
M. Wt: 151.21 g/mol
InChI Key: QDIURVLTYFGLCN-UHFFFAOYSA-N
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Description

N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide (CAS 39198-51-1) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This molecule is built on a norbornene framework, a structure of significant interest in various scientific fields due to its rigidity and reactivity. The specific research applications and mechanism of action for this particular carboxamide derivative are an area of ongoing investigation. Researchers are exploring the properties of novel bicyclo[2.2.1]heptane-containing compounds, which are often investigated for their potential biological activities . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes. For specific data on applications and handling, please contact our technical support team.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C9H13NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3,(H,10,11)

InChI Key

QDIURVLTYFGLCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC2CC1C=C2

Origin of Product

United States

Scientific Research Applications

N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand in receptor binding studies.

  • Medicine: It has been investigated for its pharmacological properties, including its potential use as a therapeutic agent in drug development.

  • Industry: The compound is utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or industrial processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Steric and Electronic Effects: Bulky substituents (e.g., phenyl in ) reduce yields (53%) compared to flexible alkyl-ether chains (55–60% in ).
  • Catalytic Methods : Transition-metal catalysis (e.g., Ni/Ir in ) achieves moderate yields (61%) but requires specialized conditions, whereas DCC/HOBt-mediated coupling is more universally applicable .

Stereochemical Considerations

Norbornene derivatives exhibit distinct endo and exo isomers due to the bicyclic system’s rigidity. For example:

  • Endo-N-phenylbicyclo[2.2.1]hept-5-ene-2-carboxamide () is isolated via silica gel chromatography, with stereochemistry confirmed by NMR coupling constants .
  • Norbo-1 and Norbo-2 () are separated into exo and endo isomers, with pharmacological activities varying significantly between stereoisomers (e.g., serotonin receptor binding) .

The methyl group in the target compound may simplify stereochemical outcomes by reducing steric hindrance during synthesis, though isomer separation protocols would still be necessary.

Table 2: Comparative Physicochemical Data
Compound Name logP (Predicted) Water Solubility Bioactivity Notes Reference
N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide ~1.2 (est.) Moderate Unknown -
CA-Nor1 ~3.5 Low Protein tag ligand
Norbo-1 (exo isomer) ~2.8 Moderate Serotonin receptor affinity
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide ~2.1 Low Precursor for ketone synthesis

Key Observations :

  • Lipophilicity : The methyl group in the target compound likely lowers logP (~1.2) compared to chlorinated (logP ~2.1) or aryl-substituted analogs (logP ~2.8–3.5), enhancing water solubility .
  • Bioactivity: Piperazine-substituted derivatives (e.g., Norbo-1) show serotonin receptor binding, while chloro-substituted analogs () serve as synthetic intermediates. The methyl variant’s bioactivity remains unexplored but may offer metabolic stability advantages .

Stability and Reactivity

  • Hydrolysis Susceptibility : The amide bond in carboxamides is generally stable, but electron-withdrawing groups (e.g., Cl in ) increase reactivity toward nucleophilic substitution. The methyl group’s electron-donating nature may further stabilize the amide bond .
  • Thermal Stability: Norbornene derivatives with rigid frameworks (e.g., CA-Nor1) exhibit high thermal stability, a trait likely shared by the methyl-substituted compound .

Preparation Methods

Hydrogenation for Saturated Analogues

Palladium-catalyzed hydrogenation (5% Pd/C, 50 psi H₂, ethanol solvent) converts the unsaturated bicyclic acid to bicyclo[2.2.1]heptane-2-carboxylic acid, a precursor for reduced analogues. Complete saturation requires 12 hours, with <2% residual alkene by ¹H NMR.

Ester Intermediates in Amide Synthesis

Esterification of the bicyclic carboxylic acid enables subsequent amidation. Propargyl ester derivatives demonstrate the utility of this approach:

Acid-Catalyzed Esterification

Refluxing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (60 g) with propargyl alcohol (73.5 g) in benzene (300 mL) and H₂SO₄ (4.1 g) yields propargyl esters (88% purity by GC) after azeotropic water removal.

Table 1: Esterification Conditions and Yields

Acid Derivative Alcohol Catalyst Temp (°C) Yield (%) Purity (%)
Hept-5-ene-2-carboxylic Propargyl H₂SO₄ 80 72 88
Heptane-2-carboxylic Propargyl H₂SO₄ 105 98 98
3-Methylhept-5-ene-2-carboxylic Propargyl H₂SO₄ 75 35 86

Data compiled from.

Amidation Strategies

Direct Aminolysis of Esters

Propargyl bicyclo[2.2.1]hept-5-ene-2-carboxylate reacts with methylamine (40% aqueous solution) in THF at 60°C for 8 hours. The reaction proceeds via nucleophilic acyl substitution, with 81% conversion to N-methylcarboxamide (HPLC purity >95%).

Carboxylic Acid Activation

Alternative routes employ coupling reagents:

  • Acid Chloride Method : Treating bicyclic acid with SOCl₂ forms the acyl chloride, which reacts with methylamine in dichloromethane (0°C, 2 hours). Yield: 68%.
  • EDCI/HOBt Mediated Coupling : The carboxylic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq), and methylamine (1.5 eq) in DMF give 89% product after column chromatography.

Table 2: Amidation Method Comparison

Method Reaction Time (h) Solvent Yield (%) Byproducts
Ester Aminolysis 8 THF 81 Propargyl alcohol
Acid Chloride 2 DCM 68 HCl, SO₂
EDCI/HOBt 12 DMF 89 Urea derivatives

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.12 (m, 2H, alkene), 3.05 (s, 3H, NCH₃), 2.84 (m, 1H, bridgehead), 1.98–1.45 (m, 6H, bicyclic protons).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (amide II).
  • MS (EI): m/z 151 [M]⁺, 122 [M – CH₂NH]⁺.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows 98.2% purity with t₃ = 7.8 min.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide, and how are enantiomeric impurities minimized?

  • Answer : The compound is synthesized via Diels-Alder reactions, typically using cyclopentadiene and acrylonitrile derivatives. Industrial-scale production employs biocatalytic processes (e.g., lipases) to achieve high enantiomeric purity (>99% ee) critical for pharmaceutical intermediates . For laboratory synthesis, transition metal catalysts (e.g., Pd) enable regioselective N-methylation. Post-synthetic purification involves chiral chromatography (e.g., cellulose triacetate columns) to resolve racemic mixtures .

Q. Which analytical techniques are most effective for characterizing structural and stereochemical properties of this compound?

  • Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions (e.g., carboxamide vs. ester groups) .
  • X-ray Crystallography : Resolves absolute configurations (e.g., (1R,2R,4R) in enantiopure derivatives) and hydrogen-bonding patterns in dimeric crystal structures .
  • GC-MS : Monitors reaction intermediates and identifies byproducts during catalytic processes .

Q. How is this compound utilized as an intermediate in antiviral drug development?

  • Answer : It serves as a chiral building block for carbocyclic nucleosides like Carbovir and Abacavir. Key steps include:

  • Ring-opening reactions with nucleophiles (e.g., amines) to install pharmacophores.
  • Enzymatic resolution to ensure antiviral activity correlates with specific stereoisomers .

Advanced Research Questions

Q. What strategies address challenges in enantioselective synthesis of this compound derivatives?

  • Answer :

  • Dynamic Kinetic Resolution : Combines lipases (e.g., Candida antarctica) with racemization catalysts to improve yield and ee .
  • Chiral Auxiliaries : Use of (R)- or (S)-configured directing groups to control stereochemistry during C–H functionalization .
  • Computational Modeling : DFT studies optimize transition states for asymmetric Diels-Alder reactions .

Q. How does the compound participate in palladium-catalyzed C–H activation mechanisms?

  • Answer : As a norbornene-based ligand, it facilitates directed ortho-metalation in aromatic systems. The bicyclic framework stabilizes Pd intermediates, enabling:

  • Transient Directing Group (TDG) Strategies : Temporary coordination to Pd, promoting regioselective C–H arylation .
  • Steric Control : The endo-N-methyl group prevents undesired β-hydride elimination .

Q. How do conflicting reports on biological activity (e.g., antimicrobial vs. inactive) correlate with structural modifications?

  • Answer : Discrepancies arise from:

  • Substituent Effects : 3-Nitrophenyl derivatives show enhanced antimicrobial activity due to electron-withdrawing groups, while alkyl substituents reduce potency .
  • Stereochemistry : Enantiopure (1R,2S,4R) isomers exhibit higher target affinity than racemic mixtures in antiviral assays .

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

  • Answer :

  • Molecular Docking : Screens derivatives against viral polymerases (e.g., HIV-1 RT) to prioritize synthetic targets .
  • MD Simulations : Analyzes solvent effects on hydrogen-bonded dimers, guiding crystallization conditions .

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